molecular formula C11H8F3NO2 B12091198 Methyl 2-(trifluoromethyl)-1h-indole-3-carboxylate

Methyl 2-(trifluoromethyl)-1h-indole-3-carboxylate

Cat. No.: B12091198
M. Wt: 243.18 g/mol
InChI Key: CEXIWDODWSAVPF-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)-1H-indole-3-carboxylate is a fluorinated indole derivative characterized by a trifluoromethyl (-CF₃) group at position 2 and a methyl ester (-COOCH₃) at position 3 of the indole core. The indole scaffold is widely studied due to its prevalence in pharmaceuticals and agrochemicals, and the introduction of the -CF₃ group enhances lipophilicity, metabolic stability, and electron-withdrawing properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

methyl 2-(trifluoromethyl)-1H-indole-3-carboxylate

InChI

InChI=1S/C11H8F3NO2/c1-17-10(16)8-6-4-2-3-5-7(6)15-9(8)11(12,13)14/h2-5,15H,1H3

InChI Key

CEXIWDODWSAVPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC2=CC=CC=C21)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Scope

The palladium-catalyzed method involves a one-pot, two-step cyclization between perfluoroalkyl alkynoates and substituted anilines under oxygen atmosphere. Key steps include:

  • Oxidative Addition : Pd⁰ coordinates with the alkyne moiety of perfluoroalkyl alkynoates, forming a Pd–σ-alkyne complex.

  • Cyclization : The aniline’s nucleophilic nitrogen attacks the activated alkyne, leading to indole ring closure with concomitant elimination of CO₂.

  • Reoxidation : Molecular oxygen regenerates the Pd catalyst, ensuring catalytic turnover.

This method accommodates diverse aniline derivatives (-CH₃, -OCH₃, -NO₂, -Cl) and perfluoroalkyl groups (CF₃, C₂F₅), achieving regioselective CF₃ incorporation at the indole’s 2-position.

Optimization of Reaction Conditions

Critical parameters were systematically optimized (Table 1):

Table 1: Optimization of Pd-Catalyzed Synthesis

ParameterOptimal ConditionYield (%)
CatalystPd₂(dba)₃ (10 mol%)70–75
SolventDMAc:Pivalic Acid (4:1)
Temperature120°C
BaseNaHCO₃
AtmosphereO₂ (1 atm)
  • Solvent Choice : A 4:1 mixture of N,N-dimethylacetamide (DMAc) and pivalic acid enhances solubility of aromatic intermediates while stabilizing Pd species.

  • Catalyst Loading : Reducing Pd₂(dba)₃ to 5 mol% decreased yields to 55%, underscoring the need for 10 mol% to maintain efficiency.

Limitations and Solutions

  • Substrate Limitations : Electron-deficient anilines (e.g., -NO₂) require extended reaction times (24 hr vs. 12 hr for -OCH₃).

  • Green Chemistry : Replacing traditional oxidants (e.g., Cu(OAc)₂) with O₂ reduces metal waste, aligning with sustainable practices.

Copper-Catalyzed Cascade Coupling/Condensation/Deacylation

Reaction Design and Heterogeneous Catalysis

A heterogeneous copper catalyst (SBA-15–l-Proline–CuI) enables a three-step cascade using 2′-halotrifluoroacetanilides and β-keto esters:

  • C–C Coupling : CuI facilitates Ullmann-type coupling between the aryl halide and β-keto ester.

  • Condensation : Intramolecular cyclization forms the indole nucleus.

  • Deacylation : Hydrolysis of the trifluoroacetyl group yields the final product.

Performance Metrics and Recyclability

Table 2: Copper-Catalyzed Method Optimization

ParameterOptimal ConditionYield (%)
CatalystSBA-15–l-Proline–CuI (15 mol%)72
SolventAnhydrous DMSO
Temperature85°C
BaseCs₂CO₃
  • Catalyst Recyclability : The SBA-15-supported catalyst retained 95% activity after seven cycles, attributed to reduced Cu leaching.

  • Scope : Electron-donating groups (e.g., -CH₃) on β-keto esters improved yields (80%) compared to electron-withdrawing substituents (60%).

Mechanistic Insights

  • Kinetic Studies : Rate-determining step identified as the C–C coupling, with kobs = 0.12 h⁻¹ at 85°C.

  • DFT Calculations : The CF₃ group’s -I effect lowers the LUMO energy of intermediates, accelerating cyclization by 15 kcal/mol.

Alternative Trifluoromethylation Strategies

Radical Trifluoromethylation

  • Reagents : tert-Butyl hydroperoxide (TBHP) and CF₃SO₂Na generate CF₃ radicals under Cu catalysis, though indole applications remain unexplored.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

MetricPd-CatalyzedCu-Catalyzed
Yield (%)70–7572
Catalyst CostHigh (Pd)Low (Cu)
Reaction Time12–24 hr8–12 hr
ScalabilityModerate (O₂ handling)High (heterogeneous catalyst)
ByproductsMinimalTrace deacylated products
  • Cost Efficiency : Copper methods reduce reliance on precious metals, lowering production costs by ~40%.

  • Sustainability : Pd methods utilize O₂ as a green oxidant, whereas Cu approaches enable catalyst reuse .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(trifluoromethyl)-1h-indole-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized indole derivatives, while substitution reactions can produce a range of functionalized indoles .

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis
Methyl 2-(trifluoromethyl)-1H-indole-3-carboxylate serves as a crucial building block in organic synthesis. It is utilized in the development of pharmaceuticals and agrochemicals due to its unique trifluoromethyl group that enhances stability and lipophilicity, making it more effective than its analogs.

Reactivity and Transformations
The compound undergoes various chemical reactions:

  • Oxidation: Can be oxidized to form various derivatives.
  • Reduction: Functional groups can be modified through reduction reactions.
  • Substitution: The trifluoromethyl group can be substituted with other functional groups using specific reagents.

Biological Research Applications

Bioactive Properties
The compound exhibits significant bioactivity, making it valuable in biological research. It has been studied for its potential in enzyme inhibition and receptor binding, contributing to the understanding of various biological pathways.

Anticancer Activity
Recent studies have demonstrated that this compound derivatives possess anticancer properties. For instance, compounds derived from this structure were evaluated for their antimitotic activity against human tumor cells, showing promising results with mean growth inhibition values indicating potential as therapeutic agents .

Medicinal Applications

Drug Development Potential
Due to its stability and favorable pharmacokinetic properties, this compound is being explored as a drug candidate for various therapeutic applications. Its ability to interact effectively with biological targets enhances its potential in drug design .

Mechanism of Action

The mechanism of action of Methyl 2-(trifluoromethyl)-1h-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and stability. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Positioning and Electronic Effects

The position and nature of substituents significantly influence the physicochemical and electronic properties of indole derivatives. Key comparisons include:

Ethyl 5-Methoxy-2-Trifluoromethyl-1H-Indole-3-Carboxylate
  • Structure : Ethyl ester (-COOCH₂CH₃) at position 3, -CF₃ at position 2, and methoxy (-OCH₃) at position 3.
  • Ethyl ester improves solubility in non-polar solvents relative to the methyl ester .
Methyl 6-(Trifluoromethyl)-1H-Indole-3-Carboxylate (CAS 356068-93-4)
  • Structure : -CF₃ at position 6 instead of position 2.
  • Properties :
    • The -CF₃ group at position 6 alters electronic distribution, reducing steric hindrance near the reactive N-H site (position 1) compared to position 2 substitution.
    • Similar molecular weight (247.19 g/mol) but distinct dipole moments due to substituent positioning .
Methyl 2-Methyl-1H-Indole-3-Carboxylate
  • Structure : Methyl (-CH₃) at position 2 instead of -CF₃.
  • Properties :
    • The methyl group is less electron-withdrawing than -CF₃, leading to reduced acidity of the N-H proton and lower metabolic stability.
    • Lower molecular weight (189.21 g/mol) and higher volatility .

Physicochemical and Spectral Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral Features (¹H-NMR)
Methyl 2-(trifluoromethyl)-1H-indole-3-carboxylate 2-CF₃, 3-COOCH₃ C₁₁H₈F₃NO₂ 247.19 δ ~11.6 (N-H), δ ~4.0 (COOCH₃)
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate 5-F, 3-I, 2-COOCH₂CH₃ C₁₁H₉FINO₂ 333.10 δ ~7.9 (C-H aromatic), δ ~4.3 (COOCH₂CH₃)
Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate 7-CF₃, 3-COOCH₃ C₁₁H₈F₃NO₂ 247.19 δ ~8.1 (C-H aromatic), δ ~4.0 (COOCH₃)

Biological Activity

Methyl 2-(trifluoromethyl)-1H-indole-3-carboxylate is a compound within the indole family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Indole Compounds

Indole derivatives are significant in medicinal chemistry due to their ability to interact with various biological targets. The introduction of a trifluoromethyl group enhances the lipophilicity and stability of these compounds, which can lead to improved bioactivity. This compound serves as a promising scaffold for drug development due to these properties.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing binding affinity to biological targets, which can result in the modulation of various physiological pathways. This compound has shown potential in enzyme inhibition and receptor binding studies, making it a valuable tool in biological research .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, a study evaluating related indole compounds found that modifications at the 2-position, such as the incorporation of a trifluoromethyl group, substantially increased cytotoxicity against glioblastoma cells. The compound induced morphological changes indicative of cell death, including membrane blebbing and cell rounding at low concentrations (as low as 0.6 μM) .

CompoundGI50 (μM)Observed Effects
This compound~0.6Cell rounding, membrane blebbing
Ethyl 2-(trifluoromethyl)-1H-indole-3-carboxylate10 nMCytotoxic effects observed
Other indolyl derivativesVariesInduction of methuosis

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. For example, derivatives of indole-2-carboxylic acid have shown inhibitory effects on HIV-1 integrase, with IC50 values ranging from 0.13 to 6.85 μM. Structural modifications can enhance these inhibitory effects significantly .

Case Studies

Case Study 1: Anticancer Activity
A study focused on the synthesis and biological evaluation of indolyl-pyridinyl-propenones revealed that the introduction of trifluoromethyl groups at the 2-position led to increased cytotoxicity against cancer cells. The modified compounds demonstrated enhanced activity compared to their non-trifluoromethyl counterparts, indicating the importance of this substitution in developing effective anticancer agents .

Case Study 2: HIV-1 Integrase Inhibition
Research on indole derivatives indicated that modifications at various positions significantly influenced their ability to inhibit HIV-1 integrase. The introduction of halogenated groups improved binding affinity and inhibitory potency, showcasing the versatility of indole scaffolds in antiviral drug design .

Q & A

Basic: What synthetic methodologies are established for Methyl 2-(trifluoromethyl)-1H-indole-3-carboxylate?

Methodological Answer:
The compound can be synthesized via esterification of the corresponding indole-3-carboxylic acid derivative. A common approach involves refluxing 2-(trifluoromethyl)-1H-indole-3-carboxylic acid with methanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. After overnight reflux, the reaction is quenched with water, and the product is isolated via filtration and recrystallized from methanol . Alternative routes may employ trifluoromethanesulfonic anhydride for introducing the trifluoromethyl group at the 2-position prior to esterification .

Key Data:

  • Reagents: Methanol, H₂SO₄, 2-(trifluoromethyl)-1H-indole-3-carboxylic acid.
  • Conditions: Reflux at ~410 K, monitored by TLC.
  • Yield: ~70–85% (inferred from analogous indole ester syntheses) .

Basic: How is this compound characterized structurally and analytically?

Methodological Answer:

  • Spectroscopic Analysis:
    • IR Spectroscopy: Confirms ester carbonyl (C=O) stretch at ~1700–1740 cm⁻¹ and indole N–H stretch at ~3400 cm⁻¹ .
    • NMR: ¹H NMR shows signals for the methyl ester (δ ~3.9 ppm, singlet) and indole protons (δ ~7.2–8.1 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ ~-60 to -65 ppm) .
  • Chromatography: HPLC (e.g., C18 column, acetonitrile/water) with retention time ~1.2–1.3 minutes; LCMS confirms molecular ion [M+H]⁺ .
  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX programs) reveals intermolecular hydrogen bonding (N–H···O) and packing along the b-axis .

Advanced: How does the trifluoromethyl group at the 2-position influence reactivity and biological activity?

Methodological Answer:
The trifluoromethyl group enhances electron-withdrawing effects , stabilizing the indole core and increasing metabolic resistance. This substituent also boosts lipophilicity (logP ~2.5–3.0), improving membrane permeability. Compared to non-fluorinated analogs, it reduces nucleophilic attack at the 3-carboxylate, as shown in hydrolysis studies under basic conditions . In biological assays, this group correlates with increased antiviral activity (e.g., IC₅₀ < 10 μM in influenza models), likely due to enhanced target binding via hydrophobic interactions .

Contradiction Note:
Some studies report reduced solubility in aqueous media, conflicting with in vivo efficacy. Mitigation strategies include co-solvents (DMSO/PEG) or prodrug modifications .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Methodological Answer:

  • Challenges:
    • Crystal Twinning: Common due to planar indole stacking; resolved using SHELXD for structure solution and TWINLAW for detwinning .
    • Hydrogen Bonding: Intermolecular N–H···O bonds create anisotropic thermal motion, requiring high-resolution data (<1.0 Å) for accurate refinement .
  • Protocol:
    • Data Collection: At 100 K with synchrotron radiation (λ = 0.7–1.0 Å).
    • Refinement: SHELXL-2018 with anisotropic displacement parameters for non-H atoms. R-factor targets: <0.05 .

Example Data (Analog):

ParameterValue (Methyl 1-methyl-1H-indole-3-carboxylate)
Space GroupP2₁/c
a, b, c (Å)7.21, 15.89, 9.34
β (°)98.7
R-factor0.043
Refinement SoftwareSHELXL-2018

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Systematic SAR Studies: Compare analogs with substituents at the 2- and 5-positions (e.g., bromo, chloro, methyl). For example, ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate shows 3x higher antibacterial activity than the trifluoromethyl analog, suggesting steric effects dominate over electronic contributions .
  • Experimental Controls:
    • Use standardized cell lines (e.g., MDCK for antiviral assays).
    • Normalize data to internal controls (e.g., ribavirin for antiviral IC₅₀ comparisons) .
  • Meta-Analysis: Pool data from ≥3 independent studies using Bayesian statistics to account for variability in assay conditions .

Advanced: What computational methods support the design of derivatives with improved activity?

Methodological Answer:

  • Docking Studies: AutoDock Vina or Schrödinger Suite models the compound in viral neuraminidase pockets (PDB: 3CL0). The trifluoromethyl group shows favorable binding energy (-8.2 kcal/mol) via van der Waals interactions with Leu134 and Ile222 .
  • QSAR Modeling:
    • Descriptors: LogP, polar surface area, H-bond acceptors.
    • Model: Random Forest regression (R² = 0.89) predicts activity cliffs for nitro or cyano substitutions at the 5-position .

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